Vinyl Q resin

Description

General Overview and Significance of Silicone Resins in Polymer Science

Silicone resins represent a significant class of inorganic polymers characterized by a silicon-oxygen backbone (Si-O-Si), which imparts a unique combination of properties distinguishing them from organic polymers. dtic.milxjysilicone.com These materials are synthesized through the hydrolysis and condensation of organosilanes, resulting in a three-dimensional cross-linked network structure. dtic.milresearchgate.net The organic side groups attached to the silicon atoms, typically methyl or phenyl groups, contribute to properties such as hydrophobicity and compatibility with other organic materials. dtic.milxjysilicone.com

The significance of silicone resins in polymer science is rooted in their exceptional material characteristics. They exhibit remarkable thermal stability, capable of withstanding continuous service at high temperatures, often up to 250°C, with short-term exposure to even higher temperatures. researchgate.netxjysilicone.com Furthermore, their excellent dielectric properties, resistance to weathering and UV radiation, and water repellency make them indispensable in a wide array of applications. researchgate.netripublication.com These applications span numerous sectors, including the electronics, automotive, aerospace, and construction industries, where they are utilized as binders for paints and coatings, electrical insulators, and protective coatings. dtic.milchemicalbook.comvulcanchem.com

Structural Classification and Nomenclature of Vinyl Q Resins

Vinyl Q resins are a specialized subset of silicone resins that are distinguished by the presence of vinyl functional groups. This vinyl functionality provides reactive sites for curing, allowing for the formation of highly durable and versatile materials. xjysilicone.comresearchgate.net

The nomenclature of silicone resins, including Vinyl Q resins, is based on the different types of siloxane units that constitute their structure. These units are designated by letters: M (monofunctional, R₃SiO₀.₅), D (difunctional, R₂SiO), T (trifunctional, RSiO₁.₅), and Q (tetrafunctional, SiO₂). gelest.comnih.gov Vinyl Q resins are primarily composed of M and Q units, forming what is known as an MQ resin framework. gelest.comnih.gov

The structure of an MQ resin can be visualized as a core of tetrafunctional Q units, creating a three-dimensional silicate (B1173343) network, which is end-capped by monofunctional M units. gelest.comnih.gov This unique architecture results in a hybrid organic-inorganic material with a rigid silica-like core and a softer, more flexible organosiloxane exterior. nih.gov The ratio of M to Q units is a critical parameter that dictates the molecular weight and physical properties of the resin. gelest.com A lower M to Q ratio generally leads to a higher molecular weight and a more rigid, solid resin, while a higher ratio results in a lower molecular weight and a more fluid or soluble resin. gelest.com

The defining characteristic of Vinyl Q resins is the incorporation of vinyl groups (-CH=CH₂) into the siloxane structure. xjysilicone.com These vinyl groups are typically attached to the silicon atoms of the M units, creating vinyl-terminated resins. researchgate.net This vinyl functionalization introduces reactive sites into the polymer, which are crucial for the curing process. xjysilicone.comresearchgate.net

The presence of these reactive vinyl groups allows for cross-linking through various mechanisms, most notably hydrosilylation. researchgate.net In this addition-cure reaction, a silicon-hydride (Si-H) group reacts with the vinyl group in the presence of a platinum catalyst, forming a stable ethyl bridge (Si-CH₂-CH₂-Si) between siloxane chains. researchgate.net This curing process is highly efficient and does not produce any byproducts, which is advantageous in many applications. researchgate.net The vinyl groups can also participate in free-radical polymerization, offering another pathway for curing. vulcanchem.com The ability to undergo these curing reactions makes Vinyl Q resins highly versatile for creating a wide range of materials with tailored properties. vulcanchem.com

Historical Context and Evolution in Polymer Chemistry Research

The development of silicone polymers dates back to the early 20th century, with the pioneering work of Frederic Kipping, who first coined the term "silicone." ygresin.com However, it was not until the 1940s that silicone resins were commercialized, driven by the demand for high-performance materials during World War II. xjysilicone.com The initial synthesis methods for silicone resins involved the hydrolysis of chlorosilanes, which were challenging to control. alfa-chemistry.com

The evolution of silicone chemistry led to the development of more controlled synthesis routes, such as the use of alkoxysilanes like tetraethoxysilane (TEOS). nih.govmdpi.com This advancement allowed for greater control over the molecular architecture of the resins. The introduction of vinyl functional groups into the silicone structure was a significant milestone, as it provided a means for efficient and controlled curing. researchgate.net

Research into MQ resins, in particular, has been ongoing since their initial development, with a focus on tailoring their properties for specific applications. nih.gov The ability to control the M to Q ratio and the concentration of vinyl groups has enabled the creation of a wide range of Vinyl Q resins with diverse properties, from soft elastomers to hard, rigid plastics. vulcanchem.comgelest.com This versatility has cemented the importance of Vinyl Q resins in advanced materials science.

Structure

2D Structure

Properties

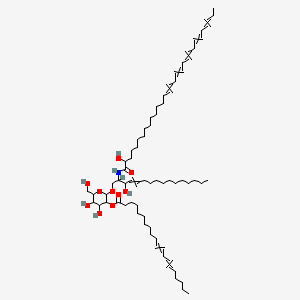

Molecular Formula |

C72H125NO10 |

|---|---|

Molecular Weight |

1164.8 g/mol |

IUPAC Name |

[4,5-dihydroxy-2-[3-hydroxy-2-(2-hydroxytriaconta-15,18,21,24,27-pentaenoylamino)hexadec-4-enoxy]-6-(hydroxymethyl)oxan-3-yl] icosa-11,14-dienoate |

InChI |

InChI=1S/C72H125NO10/c1-4-7-10-13-16-19-22-24-26-28-29-30-31-32-33-34-35-36-38-39-41-44-47-50-53-56-59-65(76)71(80)73-63(64(75)58-55-52-49-46-43-21-18-15-12-9-6-3)62-81-72-70(69(79)68(78)66(61-74)82-72)83-67(77)60-57-54-51-48-45-42-40-37-27-25-23-20-17-14-11-8-5-2/h7,10,16-17,19-20,24-27,29-30,32-33,55,58,63-66,68-70,72,74-76,78-79H,4-6,8-9,11-15,18,21-23,28,31,34-54,56-57,59-62H2,1-3H3,(H,73,80) |

InChI Key |

ZYGMNYGKOJRDKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)OC(=O)CCCCCCCCCC=CCC=CCCCCC)NC(=O)C(CCCCCCCCCCCCC=CCC=CCC=CCC=CCC=CCC)O)O |

Origin of Product |

United States |

Synthesis and Manufacturing Processes

The industrial production of Vinyl Q resin typically involves a multi-step process that begins with the co-hydrolysis of silane (B1218182) precursors, followed by vinyl functionalization. vulcanchem.com A common method for preparing vinyl MQ silicone resin involves the following steps:

Co-hydrolysis: Hexamethyldisiloxane (B120664) and a vinyl-containing sealing agent are mixed with hydrochloric acid and water. Tetraethoxysilane is then added to this mixture and allowed to react. google.com

Further Reaction: More hexamethyldisiloxane is added to the reaction to continue the process and form a hydrolysate. google.com

Condensation: The hydrolysate is then transferred to a condensation kettle, where potassium hydroxide (B78521) is added to catalyze the condensation reaction at an elevated temperature. google.com

Purification: The resulting material is washed with water and filtered to obtain the final colorless and transparent liquid this compound. google.com

An alternative industrial production process involves the controlled co-hydrolysis of methyltrimethoxysilane (B3422404) (MTMS) and tetraethylorthosilicate (TEOS) in an acidic ethanol/water medium. vulcanchem.com This is followed by the hydrosilylation grafting of vinyltrimethoxysilane (B1682223) (VTMS) using a catalyst, and finally, the removal of byproducts like methanol (B129727) through thin-film evaporation. vulcanchem.com

Physicochemical Properties and Characterization

Vinyl Q resins exhibit a unique combination of physicochemical properties that make them suitable for a wide range of high-performance applications. These properties are a direct result of their hybrid organic-inorganic structure.

| Property | Value |

| Physical State | Clear, viscous liquid |

| Density | 1.05 g/cm³ |

| Refractive Index | 1.405 |

| Boiling Point | 143 °C |

| Melting Point | < -60 °C |

| Glass Transition Temperature (Tg) | -125°C to -80°C |

| Thermal Decomposition Onset | 380°C (in N₂ atmosphere) |

| Coefficient of Thermal Expansion | 250-300 ppm/°C (20-150°C) |

The data in this table is compiled from multiple sources. vulcanchem.comchemicalbook.com

The characterization of Vinyl Q resins involves a variety of analytical techniques to determine their structural and physical properties. Gel Permeation Chromatography (GPC) is used to determine the degree of polymerization. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²⁹Si NMR, is employed to quantify the vinyl content and the concentration of Q-groups, respectively. vulcanchem.com Thermal properties such as the glass transition temperature and thermal decomposition temperature are measured using Dynamic Mechanical Thermal Analysis (DMTA) and Thermogravimetric Analysis (TGA). vulcanchem.com

Applications in Modern Technology

Electronics and Microelectronics

In the electronics industry, Vinyl Q resins are extensively used as encapsulants and conformal coatings to protect sensitive electronic components. xjysilicone.comchemicalbook.com Their excellent dielectric properties, thermal stability, and moisture resistance make them ideal for these applications. ripublication.comchemicalbook.com

In Light Emitting Diode (LED) packaging, Vinyl Q resin formulations provide a refractive index that matches the substrate, enhancing light extraction efficiency. vulcanchem.com They also offer compatibility with the coefficient of thermal expansion of gallium nitride (GaN) substrates and excellent hydrolytic stability. vulcanchem.com As conformal coatings, they form a protective barrier on printed circuit boards (PCBs), shielding them from environmental factors. xjysilicone.com

Coatings and Adhesives

The excellent weather resistance, UV resistance, and water repellency of Vinyl Q resins make them highly suitable for use in high-performance coatings. chemicalbook.com They are used to formulate waterproof coatings for various substrates. chemicalbook.com Their good bonding performance also makes them a key component in the formulation of adhesives. chemicalbook.com

Vinyl Q resins are particularly important in the formulation of silicone pressure-sensitive adhesives (PSAs). xjysilicone.com In these applications, they act as a tackifier, enhancing the adhesive properties of the formulation. xjysilicone.com

Fundamental Principles of this compound Synthesis

The core of this compound synthesis lies in the formation of a polysiloxane backbone through co-hydrolysis and condensation, followed by the introduction of vinyl functionalities.

Co-hydrolysis and Condensation Reactions

The synthesis of the basic MQ resin structure is typically achieved through the co-hydrolysis and subsequent condensation of different silane (B1218182) precursors. xjysilicone.com This process involves the reaction of monofunctional and tetrafunctional silanes in the presence of water and a catalyst, leading to the formation of silanol (B1196071) (Si-OH) groups and ultimately siloxane (Si-O-Si) bonds, which constitute the resin's framework. google.com The ratio of M to Q units is a critical parameter that dictates the molecular weight and properties of the final resin. mdpi.com Attempts to synthesize high molecular weight copolymers by reducing the M/Q ratio can sometimes lead to the formation of an intractable gel. mdpi.com

One common approach involves the use of Methyltrimethoxysilane (B3422404) (MTMS) and Tetraethylorthosilicate (TEOS) as precursors. mdpi.com In this system, TEOS serves as the source of the tetrafunctional Q units, while MTMS can contribute trifunctional T units. To create a traditional MQ resin, a monofunctional silane such as hexamethyldisiloxane (B120664) is also included. google.com The co-hydrolysis of these alkoxysilanes is typically catalyzed by an acid, which promotes the hydrolysis of the alkoxy groups to form silanols. mdpi.com These silanols then undergo condensation to form the siloxane network. mdpi.com The reaction conditions, including temperature and the amount of water and catalyst, are carefully controlled to manage the reaction rate and prevent premature gelation. mdpi.comgoogle.com

For instance, a typical industrial process might involve the controlled reaction of MTMS and TEOS in an acidic ethanol/water medium. vulcanchem.com The resulting silanol groups are then capped with a monofunctional silane to control the molecular weight and structure. The reaction progress can be monitored to achieve the desired degree of condensation. sol-gel.net

Table 1: Example Parameters for MTMS/TEOS Co-hydrolysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Precursors | Methyltrimethoxysilane (MTMS), Tetraethylorthosilicate (TEOS) | Source of T and Q units |

| Solvent | Ethanol/Water | Medium for hydrolysis |

| Catalyst | Acid (e.g., HCl) | Promotes hydrolysis |

| Temperature | Controlled (e.g., 30-60°C) | To manage reaction rate and prevent gelation mdpi.commdpi.com |

| Molar Ratio (M:Q) | Variable | Controls molecular weight and resin properties mdpi.com |

Another synthetic route utilizes Vinyltriethoxysilane (VTES) and Dimethyldiethoxysilane (DMDES). sol-gel.net In this approach, VTES introduces the vinyl functionality directly during the initial polymerization stage. DMDES provides the difunctional D units, which can be incorporated into the resin structure. This method allows for the synthesis of vinyl-functionalized oligosiloxane resins through a hydrolytic sol-gel reaction. sol-gel.net

The reaction is typically catalyzed by an acid, such as hydrochloric acid, to facilitate the hydrolysis of the ethoxy groups on the silane monomers. sol-gel.net To manage the differing reactivity of the monomers, DMDES may be hydrolyzed first, followed by the addition of the more reactive VTES. sol-gel.net This controlled addition helps to achieve a highly condensed siloxane resin. sol-gel.net The resulting vinyl-methyl oligosiloxane resin can then be cured through a thermal hydrosilylation reaction. sol-gel.net

Hydrosilylation Grafting for Vinyl Functionalization

Hydrosilylation is a key reaction for introducing vinyl groups onto a pre-formed MQ resin backbone or for cross-linking vinyl-functional resins. chemicalbook.com This addition reaction involves the attachment of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically a vinyl group. gelest.com This process is highly efficient and is the foundation of addition-cure chemistry in silicone systems. amazonaws.com

The hydrosilylation reaction is almost exclusively catalyzed by platinum complexes. chemicalbook.comrsc.org Karstedt's catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, is a widely used and highly effective catalyst for this purpose. rsc.orgrsc.org It exhibits high activity and solubility in polysiloxane systems. rsc.org Other platinum catalysts, such as chloroplatinic acid (Speier's catalyst), are also used. rsc.org The catalyst concentration is typically very low, often in the range of parts per million (ppm). gelest.com

The choice of catalyst can influence the reaction rate and the final properties of the material. acs.org While highly active, the reactivity of Karstedt's catalyst sometimes necessitates the use of inhibitors to prevent premature curing at room temperature. rsc.org Research has also explored other platinum complexes and even iridium-based catalysts to achieve different curing profiles and thermal stabilities. rsc.orgacs.org

Table 2: Common Catalysts for Hydrosilylation in this compound Synthesis

| Catalyst | Formula/Description | Key Features |

|---|---|---|

| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex | High activity and solubility in silicones rsc.orgrsc.org |

| Speier's Catalyst | Chloroplatinic acid (H₂PtCl₆) | One of the earliest and effective hydrosilylation catalysts rsc.org |

| Other Platinum Complexes | e.g., PtO₂, PtCl₂ | Used in screening for optimal reaction conditions acs.org |

Hydrosilylation involves the reaction between a vinyl-functional siloxane and a hydride-functional siloxane. chemicalbook.com The hydride-functional siloxane, often a methylhydrosiloxane-dimethylsiloxane copolymer, acts as a crosslinker. gelest.com These copolymers offer more controlled reactivity and result in tougher polymers with lower crosslink density compared to homopolymers. gelest.com

The stoichiometry of the hydride (Si-H) to vinyl groups is a critical factor in determining the properties of the cured material. gelest.com For filled systems, the ratio of hydride to vinyl is often higher than 1:1 to ensure complete reaction and achieve desired hardness. gelest.com The structure of the hydride-functional siloxane, whether it contains hydride groups along the chain or at the ends, also influences the final network structure and properties.

Advanced Synthetic Modifications and Derivatization Strategies

Advanced synthetic strategies for Vinyl Q resins are geared towards enhancing their intrinsic properties and expanding their applicability. These methods involve not just the primary synthesis but also subsequent modifications to introduce new functionalities or to create hybrid materials with synergistic properties.

The synthesis of high molecular weight MQ copolymers (with a weight average molecular weight, Mw, of ≥ 30,000 g/mol ) presents a significant challenge. Traditional hydrolysis and condensation of silicate (B1173343) salts often lead to the formation of intractable gels, limiting the achievable molecular weight. mdpi.comresearchgate.net To circumvent this, a method involving the hydrosilylation reaction has been developed. mdpi.comresearchgate.netdntb.gov.ua

A successful approach to synthesize high molecular weight vinylphenyl-containing MQ silicone resin (VPMQ) involves the hydrosilylation of a low molecular weight vinyl-containing MQ silicone resin (VMQ) with a linear poly(diphenylsiloxane) (PDPS) that has two terminal Si-H bonds. mdpi.comresearchgate.net This reaction effectively links the smaller VMQ resin molecules through the PDPS chains, leading to a significant increase in molecular weight. By adjusting the molar ratio of Si-H groups in PDPS to the Si-CH=CH₂ groups in VMQ, a series of VPMQ polymers with varying molecular weights can be prepared. mdpi.com

The introduction of phenyl groups from the PDPS into the MQ resin structure enhances the thermal stability and increases the refractive index of the resulting polymer compared to the base resin. mdpi.comdntb.gov.ua These high molecular weight, inorganic/organic hybrid materials are potential candidates for applications such as temperature-resistant electronic adhesives, heat-resistant coatings, and high-performance liquid silicone rubber. mdpi.comdntb.gov.ua

Table 1: Formulation of VPMQ Polymers mdpi.com

| Sample | VMQ (g) | Toluene (mL) | PDPS (g) | H₂PtCl₆ (g) |

| VPMQ-1 | 30.0 | 6.0 | 1.60 | 0.06 |

This table exemplifies a typical formulation for the synthesis of VPMQ-1, where the reaction is carried out at 70°C for 5 hours. mdpi.com

Table 2: Properties of a Starting VMQ Resin mdpi.com

| Property | Value |

| Vinyl Group Mass Fraction | 1.8% |

| Average Molecular Weight | 4801 dal/mol |

| Polydispersity Index | 1.87 |

The versatility of Vinyl Q resins allows for their incorporation into various polymer matrices to create hybrid materials with tailored properties. These approaches leverage the unique characteristics of the silicone resin, such as low surface energy and good film-forming properties, to enhance the performance of the host polymer. google.com

MQ-silicone resin can be used to modify acrylate (B77674) polymers, resulting in hybrid materials with improved physical and mechanical properties. google.comgoogle.com One method involves evenly mixing acrylate monomers or polymers with the MQ-silicone resin, either in bulk or in a dispersion medium. google.com A copolymer is then formed through a thermal or photoinitiation polymerization reaction. google.com The resulting hybrid material can exhibit significantly improved intensity, hydrophobicity, and durability. google.com For instance, the static water contact angle of films made from these hybrids can exceed 120°, demonstrating a significant hydrophobic effect. google.com

The synthesis can utilize a modified MQ silicone resin containing an acryloyloxy group. This resin is synthesized from a siloxane capping agent, a quadrifunctional silicon monomer, and a silane coupling agent with an alkenoyloxy group. google.com This approach yields a modified MQ silicone resin that is free of volatile organic solvents, has a moderate viscosity, and is colorless and transparent with 100% solid content. google.com

Polysilsesquioxanes (PSQs), which share a structural similarity with MQ resins, can be used to create hybrid materials with functional polymers. The synthesis of these hybrids often involves the hydrolytic condensation of organofunctional trialkoxysilanes. researchgate.netrsc.org For example, water-soluble silsesquioxane-based nanoparticles can be synthesized and subsequently modified. researchgate.net

Hybrid materials can also be formed by creating nanocomposites. For instance, a hybrid nanocomposite of poly(styrene-co-butyl acrylate-co-dodecyl acrylate) and octavinyl polyhedral oligomeric silsesquioxane (ovi-POSS) has been synthesized via suspension polymerization. bohrium.com Another approach involves synthesizing a new inorganic/organic hybrid material by reacting octa (aminopropyl silsesquioxane) (POSS-NH₂) with n-butyl glycidyl (B131873) ether and 1,4-butanediol (B3395766) diglycidyl ether. bohrium.com This hybrid material can then be added to an epoxy resin to enhance its toughness and thermal properties. bohrium.com

Vinyl ester resins, known for their strength and chemical resistance, often suffer from brittleness. mdpi.com To improve their toughness, they can be modified with various toughening agents. While direct synthesis with this compound is not the primary focus in the provided context, the principles of toughening vinyl ester resins are relevant to creating robust materials.

One method for toughening involves reacting an epoxy terminated polymer, derived from a dithio or trithio initiator, with an unsaturated acid. google.com This modified vinyl ester resin can then be blended with a miscible toughener and a diluent to create a stable system that, upon crosslinking, exhibits improved toughness. google.com Commercial toughened vinyl ester resins often incorporate a carboxyl-terminated butadiene-acrylonitrile copolymer (CTBN). vt.edu

Another approach involves the use of core/shell rubber (CSR) particles to modify the vinyl ester resin matrix. mdpi.com The addition of these particles can significantly improve the fracture toughness of the resin. google.com Furthermore, liquid nitrile rubbers with functional groups like vinyl (VTBN), carboxyl (CTBN), and epoxy (ETBN), as well as hyperbranched polyesters with vinyl (VHBP) and epoxy (EHBP) functionalities, have been shown to effectively toughen vinyl ester-urethane hybrid resins. researchgate.net

Advanced Characterization Techniques for Vinyl Q Resin Research

Spectroscopic Analysis of Vinyl Q Resin Structure

Spectroscopy offers a powerful, non-destructive means to probe the chemical composition and structural details of vinyl Q resins. osti.gov Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Visible spectroscopy each provide unique insights into the molecular framework of these materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ²⁹Si NMR, NMR Profiling/Imaging)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of vinyl Q resins, providing both qualitative and quantitative information about their complex molecular architecture. uni-halle.de By analyzing the behavior of atomic nuclei in a magnetic field, researchers can gain insights into the connectivity and environment of different atoms within the resin structure. uni-halle.de

¹H NMR Spectroscopy is primarily used to identify and quantify the organic components of the resin. The proton signals in the ¹H NMR spectrum correspond to the different types of hydrogen atoms present in the molecule. For vinyl Q resins, key signals include those from the vinyl groups, which are crucial for the curing process, and the methyl groups attached to the silicon atoms. researchgate.net The integration of these peaks allows for the determination of the vinyl content, a critical parameter that influences the cross-link density and final properties of the cured material. vulcanchem.com For instance, the ratio of the integrated peak areas of vinyl protons to methyl protons can provide a quantitative measure of the degree of vinyl functionalization. cnrs.fr

²⁹Si NMR Spectroscopy provides detailed information about the silicate (B1173343) framework of the resin. rsc.org The chemical shifts in the ²⁹Si NMR spectrum are highly sensitive to the local environment of the silicon atoms, allowing for the differentiation and quantification of the various structural units, namely the monofunctional (M), difunctional (D), trifunctional (T), and tetrafunctional (Q) siloxane units. osti.govacs.org Specifically for vinyl Q resins, which are primarily composed of M and Q units, ²⁹Si NMR can determine the M/Q ratio, a key parameter that dictates the resin's three-dimensional structure and resulting properties. osti.gov The presence and relative abundance of M (Me₃SiO₁/₂), and Q (SiO₄/₂) units can be clearly identified and quantified. acs.org For example, typical spectra show distinct peaks for M groups around 11.5 ppm and for Q groups at approximately -100.8 ppm (Q³) and -109.1 ppm (Q⁴). osti.gov

NMR Profiling/Imaging , while less common for routine characterization, offers spatial information about the resin. This technique can be used to study the homogeneity of the resin, the distribution of functional groups, and the dynamics of the curing process in a spatially resolved manner. It can be particularly useful for analyzing composite materials where the this compound is used as a matrix or binder, providing insights into the interface between the resin and filler materials.

| Technique | Observed Nucleus | Key Information Obtained | Typical Chemical Shift Ranges (ppm) |

|---|---|---|---|

| ¹H NMR | ¹H | Quantification of vinyl and methyl groups | Vinyl protons: ~5.8-6.2 ppm Methyl protons (on Si): ~0.1-0.3 ppm |

| ²⁹Si NMR | ²⁹Si | Determination of M/Q ratio, degree of condensation | M units (Me₃SiO₁/₂): ~11.5 ppm Q units (SiO₄/₂): -100 to -110 ppm |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within the this compound structure and to monitor the chemical changes that occur during curing. tandfonline.comacs.org The principle of FTIR involves the absorption of infrared radiation by the sample at specific frequencies that correspond to the vibrational energies of its chemical bonds. scielo.br

In the analysis of vinyl Q resins, the FTIR spectrum provides a characteristic fingerprint of the material. Key absorption bands include:

Si-O-Si stretching: A strong, broad absorption band typically observed in the region of 1000-1100 cm⁻¹, which is characteristic of the siloxane backbone of the resin. cnrs.fr

C=C stretching: A peak around 1600-1640 cm⁻¹, corresponding to the vinyl groups. acs.orgnih.gov The intensity of this peak is directly proportional to the concentration of unreacted vinyl groups and is therefore crucial for monitoring the curing process.

C-H stretching in vinyl groups: These are typically observed around 3050-3080 cm⁻¹.

Si-CH₃ bending: A characteristic peak around 1260 cm⁻¹ is indicative of the methyl groups attached to silicon atoms.

By monitoring the decrease in the intensity of the vinyl C=C stretching band during the curing reaction, the degree of conversion can be determined. researchgate.net This makes FTIR an invaluable tool for studying curing kinetics. researchgate.net For example, the curing reaction can be followed by observing the disappearance of the C=C double bond intensity for both the vinyl ester and styrene (B11656) components. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Si-O-Si | Asymmetric stretching | 1000 - 1100 |

| C=C (vinyl) | Stretching | 1600 - 1640 |

| Si-CH₃ | Symmetric bending | ~1260 |

| C-H (in vinyl) | Stretching | 3050 - 3080 |

UV-Visible Spectroscopy for Photoreactive Systems

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. mt.com While not typically used for the structural elucidation of the base this compound, it becomes a critical tool when the resin is part of a photoreactive system, such as in UV-curable coatings or 3D printing applications. tuwien.atbham.ac.uk In these systems, a photoinitiator is added to the formulation, which absorbs UV light to generate the free radicals that initiate the polymerization of the vinyl groups.

Thermal and Thermomechanical Characterization

Thermal analysis techniques are essential for understanding the behavior of vinyl Q resins as a function of temperature. These methods provide critical data on curing kinetics, thermal stability, and transitions such as the glass transition temperature.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. iastate.edu For vinyl Q resins, DSC is extensively used to study curing kinetics and to determine key thermal transitions. researchgate.netutk.edu

During a DSC scan of an uncured this compound, the curing process is observed as an exothermic peak. The area under this peak is proportional to the total heat of reaction (ΔH), which is a measure of the extent of cure. iastate.edu By conducting DSC experiments at different heating rates (non-isothermal) or at a constant temperature (isothermal), valuable kinetic parameters can be determined. researchgate.netcnrs.fr These parameters include the activation energy (Ea) and the reaction order, which describe how the rate of the curing reaction changes with temperature. researchgate.net

The glass transition temperature (Tg) of the cured this compound can also be determined by DSC. The Tg is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC curve. The Tg is a critical parameter as it defines the upper service temperature of the material. For example, the Tg of a vinyl ester resin composite has been observed to drop after hot-wet conditioning, indicating changes in the material's properties. usq.edu.au

| Parameter | Observation in DSC Curve | Significance |

|---|---|---|

| Curing Profile | Exothermic peak | Provides information on the heat of reaction and curing temperature range. |

| Glass Transition Temperature (Tg) | Step-like change in baseline | Indicates the transition from a glassy to a rubbery state; defines the upper service temperature. |

| Curing Kinetics | Analysis of exothermic peak at different heating rates | Determination of activation energy and reaction order for the curing process. |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comtainstruments.com It is primarily used to evaluate the thermal stability of materials and to determine their composition. tainstruments.com

For vinyl Q resins, TGA is used to determine the onset temperature of thermal degradation and the degradation profile of the cured material. vulcanchem.comutk.edu The TGA curve plots the percentage of weight loss versus temperature. From this curve, key parameters such as the temperature at which 5% or 10% weight loss occurs (T₅% and T₁₀%) can be determined, which are often used as indicators of thermal stability. nih.gov The derivative of the TGA curve (DTG) shows the rate of weight loss and can reveal the different stages of degradation.

The atmosphere in which the TGA experiment is conducted (e.g., nitrogen or air) is critical. In an inert atmosphere like nitrogen, the analysis provides information on the inherent thermal stability of the polymer backbone. In an oxidative atmosphere like air, it provides insights into the thermo-oxidative stability of the material. The residue remaining at the end of the TGA run, particularly in an inert atmosphere, corresponds to the inorganic silica (B1680970) content of the resin.

| Parameter | Definition | Significance |

|---|---|---|

| Onset Decomposition Temperature | Temperature at which significant weight loss begins | Indicates the start of thermal degradation. |

| T₅% / T₁₀% | Temperature at which 5% or 10% weight loss has occurred | Commonly used metrics for comparing the thermal stability of different materials. nih.gov |

| Char Yield / Residue | Percentage of mass remaining at the end of the analysis | Represents the inorganic (silica) content of the resin. |

Morphological and Microstructural Investigations

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the dispersion and morphology of nanoparticles within a this compound matrix at high resolution. wikipedia.org This technique involves transmitting a beam of electrons through an ultrathin specimen (typically under 100 nm thick) to generate an image. wikipedia.org The resulting micrographs reveal the distribution, size, and aggregation state of nanofillers, which are critical factors influencing the final properties of the nanocomposite.

In studies of this compound-clay nanocomposites, TEM has been used to confirm the degree of clay platelet dispersion. researchgate.netscholarly.org At low loadings, such as 1-2 wt.% of nanoclay, TEM images can show good exfoliation, where individual silicate layers are well-dispersed throughout the polymer matrix. scholarly.orgresearchgate.net As the clay concentration increases, for instance to 3-4 wt.%, TEM may reveal a mix of exfoliated and intercalated structures, where polymer chains have entered the galleries between clay layers, expanding their spacing. scholarly.orgresearchgate.net At higher loadings (e.g., 5 wt.% or more), TEM micrographs often show evidence of agglomeration, where the clay particles form large aggregates due to increased viscosity of the mixture, which hinders effective dispersion. scholarly.orgnist.gov These direct visual observations by TEM are crucial for correlating the nanostructure with the mechanical and barrier properties of the material. nist.gov

Scanning Electron Microscopy (SEM) is a versatile technique used to analyze the surface topography and fracture surfaces of this compound and its composites. mdpi.com By scanning a focused beam of electrons over a sample's surface, SEM produces detailed images that reveal information about morphology and the dispersion of fillers or reinforcing fibers. mdpi.com

In the analysis of pure, hardened this compound, SEM has been used to examine wear mechanisms, showing long cracks and smooth surfaces after abrasion tests. researchgate.net When this compound is used in fiber-reinforced composites, such as with glass fibers, SEM analysis of fracture surfaces can show fiber cutting, voids from fiber pull-out, and micro-cracking in the resin matrix, providing insight into failure modes. researchgate.net

For nanocomposites, SEM is used to assess the homogeneity of filler dispersion. For example, in a this compound modified with SiO2 nanosilica, SEM micrographs can evaluate the surface of the modified resin and the quality of the fiber-matrix interface. researchgate.net The technique is also effective in identifying agglomerations of nanoparticles, which can act as stress concentration points and detrimentally affect mechanical performance. researchgate.net By comparing SEM images of composites with different filler loadings or surface treatments, researchers can correlate the observed microstructure with mechanical test results, such as tensile and shear strength. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) provides nanoscale resolution imaging of surface topography and material properties. ntmdt-si.comum6p.ma In its "tapping mode," the AFM tip oscillates above the surface, and changes in the oscillation's phase are recorded to create a phase image. pstc.org This phase image is highly sensitive to variations in material properties like viscoelasticity, adhesion, and friction, making it an excellent tool for compositional mapping of heterogeneous polymer systems like those involving this compound. pstc.org

AFM phase imaging can distinguish between different components in a polymer blend or a tackified adhesive without the need for staining or special preparation. For instance, in an incompatible polymer/resin blend, AFM can visualize the size and distribution of the phase-separated domains, which critically influence the material's adhesive properties. pstc.org This capability is superior to techniques that rely on elemental or refractive index contrast. pstc.org Researchers have used AFM to study the nanostructure of tackified pressure-sensitive adhesives, visualizing the compatibility of tackifiers with the base polymer and the distribution of tackifier domains. pstc.org This allows for a direct examination of how the surface morphology at the nanoscale impacts the macro-level performance of the resin system.

Rheological Characterization of Resin Systems

The rheological behavior, particularly the viscosity, of this compound systems is a critical factor for processing, especially in applications like Resin Transfer Molding (RTM) or pultrusion. scielo.brmdpi.com Viscosity must be low enough to allow for proper impregnation of reinforcing fibers before the onset of curing. Rheological studies are typically conducted using coaxial cylinder or parallel plate rheometers to measure viscosity as a function of temperature, shear rate, and degree of cure. cnrs.frutwente.nl

Research has shown that for Vinyl Q ester resins, viscosity decreases as temperature increases, which facilitates easier processing. cnrs.frresearchgate.net However, the viscosity is also highly dependent on the curing reaction. As polymerization and cross-linking progress, the viscosity increases dramatically, eventually leading to gelation, which is the point where the material transitions from a liquid to a solid. utwente.nl The gel point can be identified as the crossover point of the storage modulus (G') and loss modulus (G'') curves in an oscillatory rheological test. utwente.nl

Studies on Vinyl Q ester resins diluted with reactive monomers like methyl, ethyl, and butyl acrylates have found that the viscosity increases with the size of the alkyl group on the diluent. cnrs.fr For a given formulation, the viscosity may show shear-thinning behavior, where it decreases as the shear rate increases, although in some cases, the effect of shear rate can be insignificant within the studied range. scielo.brcnrs.fr Understanding this viscosity evolution is essential for defining the processing window—the time available for molding and shaping before the resin becomes too viscous to flow. govinfo.gov

Table 2: Activation Energy of Flow for Vinyl Ester Resin (VER) with Different Reactive Diluents

| Resin System | Reactive Diluent (40% w/w) | Activation Energy (kcal/mol) |

| VER | Methyl Acrylate (B77674) | 11.79 |

| VER | Ethyl Acrylate | 13.29 |

| VER | Butyl Acrylate | 14.75 |

This table is based on data from a study investigating the rheological behavior of VER. It shows how the activation energy required for flow changes with the type of reactive diluent used. cnrs.fr

Gel Point Determination

The gel point of a this compound is a critical parameter in its processing, marking the transition from a liquid to a solid-like state. This transition is characterized by the formation of a cross-linked polymer network. Several techniques are employed to determine this crucial point, with rheological methods being among the most precise and widely used.

One common rheological approach involves monitoring the storage modulus (G') and the loss modulus (G'') as a function of time during curing. The gel point is often identified as the crossover point where G' equals G''. mdpi.com Another method defines the gel point as the moment when the loss tangent (tan δ = G''/G') becomes independent of the frequency of the rheological test. mdpi.com For some thermosetting resins, the gel point is also associated with the peak of the tan δ curve or the point where viscosity approaches infinity. mdpi.com

Automated instruments, such as a "Gel Timer," offer a straightforward and reproducible method for determining gel time. wiley.com This device works by moving a stamper up and down in a resin sample. As the resin gels and its viscosity increases dramatically, the test tube is lifted by the stamper, which stops a timer that was initiated at the start of the experiment. wiley.comgelinstrumente.ch This technique is applicable to a variety of thermosetting resins, including silicone resins. wiley.comgelinstrumente.ch

The gel time is significantly influenced by factors such as temperature, the type and concentration of initiators, accelerators, and inhibitors. For instance, an increase in curing temperature typically leads to a shorter gel time due to accelerated reaction kinetics. mdpi.comresearchgate.net The effect of temperature on the gelation process can often be described by an Arrhenius model. researchgate.net In one study on a vinyl ester resin, increasing the styrene content from 30% to 50% by weight resulted in an increased gel time. ias.ac.in

The following table presents data on the gel time of a vinyl ester resin (VR) with varying styrene content.

Table 1: Effect of Styrene Content on Gel Time of VR Resin Initiator: Benzoyl peroxide and N,N-dimethyl aniline

| Formulation | VR (wt%) | Styrene (wt%) | Gel Time (min) | Exotherm Peak (°C) |

|---|---|---|---|---|

| VR-A | 50 | 50 | 15.75 | 56 |

| VR-B | 55 | 45 | 20.25 | 68 |

| VR-C | 60 | 40 | 30.50 | 74.5 |

| VR-D | 65 | 35 | 45.00 | 61 |

| VR-E | 70 | 30 | 78.00 | 58.5 |

This table was created using data from a study by S.C. Shit and M. Patel. ias.ac.in

Mechanical Performance Testing

The mechanical properties of cured vinyl Q resins and their composites are paramount for determining their suitability for various applications. Standardized testing methods are employed to characterize their tensile strength, flexural properties, and resistance to fracture.

Tensile and Flexural Characterization

Tensile and flexural tests are fundamental for assessing the strength and stiffness of this compound systems. These tests are typically performed according to ASTM standards, such as ASTM D638 for tensile properties and ASTM D790 for flexural properties. nih.gov

Tensile testing involves pulling a standardized specimen until it fractures, providing data on its tensile strength (the maximum stress it can withstand), tensile modulus (a measure of its stiffness), and elongation at break (its ductility). nih.govbiointerfaceresearch.com Flexural testing, or a three-point bending test, measures the material's response to bending loads and yields its flexural strength and flexural modulus. nih.govmdpi.com

The mechanical properties of vinyl resins can be significantly influenced by the addition of reinforcing fillers and the curing conditions. For example, incorporating recycled carbon fibers into a vinyl ester resin has been shown to increase its flexural strength. mdpi.com Similarly, the addition of glass fibers to a vinyl ester resin can lead to substantial improvements in both tensile and flexural strength. aimspress.com The post-curing temperature can also play a crucial role, with optimal temperatures leading to enhanced crosslinking and improved mechanical properties. mdpi.com

Below are tables summarizing the mechanical properties of a vinyl ester resin and its composites from various research studies.

Table 2: Mechanical Properties of Dion 9400 Vinyl Ester Resin

| Post-Cure Condition | Tensile Modulus (GPa) | Ultimate Stress (MPa) | Elongation at Break (%) |

|---|---|---|---|

| D9400-25-70-3 | - | 49.3 ± 2.5 | 2.1 ± 0.3 |

| D9400-25-90-1 | 3.02 ± 0.08 | 62.3 ± 0.8 | 2.6 ± 0.1 |

This table was created using data from a study by F. Tescione et al. mdpi.com

Table 3: Tensile and Flexural Properties of Vinyl Ester Composites

| Material | Tensile Strength (MPa) | Flexural Strength (MPa) |

|---|---|---|

| Neat Vinyl Ester Resin | 24.3 | 57.2 |

| 31.80SPF/3.32G Composite | - | 61.9 |

| 26.97SPF/8.15GF Composite | 49.1 | - |

| 18.59SPF/16.53G Composite | - | - |

This table was created using data from a study by S. Senthil Kumar et al. aimspress.com

Table 4: Flexural Strength of Carbon Fiber-Reinforced Vinyl Ester Composites

| Reinforcement Content (wt%) | Particle Size (µm) | Flexural Strength (MPa) |

|---|---|---|

| 0 | - | 61.8 |

| 10 | 90 | 69.2 |

| 20 | 90 | 74.9 |

| 30 | 90 | 66.6 |

| 40 | 90 | 62.6 |

This table was created using data from a study by A. Anagreh et al. mdpi.com

Fracture Toughness Evaluation

Fracture toughness is a critical property that measures a material's resistance to crack propagation from a pre-existing flaw. For brittle materials like many thermosetting resins, this is a key indicator of their durability and reliability. The plane strain fracture toughness (KIC) and the critical strain energy release rate (GIC) are the primary parameters used to quantify this property. These are often determined using methods outlined in ASTM D5045. nih.gov

The single-edge-notch-bend (SENB) test is a common method for determining KIC. nih.gov In this test, a specimen with a sharp, pre-formed crack is subjected to a bending load until it fractures. The load at fracture and the specimen geometry are used to calculate KIC. nih.gov The Charpy impact test can also provide an indication of a material's toughness by measuring the energy absorbed during fracture under an impact load. mdpi.com

The fracture toughness of vinyl Q resins can be significantly enhanced by the addition of toughening agents, such as core-shell rubber (CSR) particles or various nanocarbon materials. mdpi.comresearchgate.net For example, the incorporation of graphene into a vinyl ester resin has been shown to increase both KIC and GIC. researchgate.net

The following table presents fracture toughness data for a vinyl ester resin modified with different nanocarbon materials.

Table 5: Fracture Toughness of Nanocarbon-Modified Vinyl Ester Resin

| Filler (0.2 wt%) | KIC (MPa·m1/2) | GIC (J/m2) |

|---|---|---|

| Control (Neat Resin) | 0.80 | 546 |

| Graphene | 1.16 | 841 |

| Graphene Oxide (GO) | 0.98 | 688 |

| Multi-Walled Carbon Nanotubes (MWCNTs) | 0.90 | 748 |

| Single-Walled Carbon Nanotubes (SWCNTs) | 0.91 | 644 |

This table was created using data from a study by Y. Li et al. researchgate.net

Compound Names

| Abbreviation | Full Name |

| VR | Vinyl Ester Resin |

| CSR | Core-Shell Rubber |

| GO | Graphene Oxide |

| MWCNTs | Multi-Walled Carbon Nanotubes |

| SWCNTs | Single-Walled Carbon Nanotubes |

| KIC | Plane Strain Fracture Toughness |

| GIC | Critical Strain Energy Release Rate |

| G' | Storage Modulus |

| G'' | Loss Modulus |

| tan δ | Loss Tangent |

| ASTM | American Society for Testing and Materials |

| SPF | Screw Pine Fiber |

| G | Glass Fiber |

| rCFC | recycled Carbon Fiber Composite |

| VE | Vinyl Ester |

Theoretical Modeling and Simulation in Vinyl Q Resin Science

Computational Chemistry Approaches for Reaction Mechanisms

Understanding the fundamental chemical reactions that lead to the formation of the cross-linked network in vinyl Q resins is critical for controlling the final material properties. Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), provides a molecular-level view of these reaction mechanisms.

The primary curing reaction for many vinyl Q resin systems is the platinum-catalyzed hydrosilylation, where vinyl groups react with silicon-hydride (Si-H) groups. DFT studies have been employed to explore the intricate steps of this catalytic cycle. acs.orgmdpi.com These calculations can elucidate the structure of intermediates, the energetics of transition states, and the activation energy barriers for key steps such as the oxidative addition of the Si-H bond to the platinum catalyst. mdpi.comnih.gov For instance, DFT calculations have shown that the activation energy and, consequently, the activation temperature of platinum-alkynyl complexes used as catalysts are significantly dependent on the nature of the substituents in the alkynyl group. mdpi.com

Researchers have used DFT to compare different proposed mechanisms, such as the stepwise ("acyclic") versus concerted ("cyclic") pathways in addition reactions. acs.org For the reaction between an amine and an epoxide group, a model system for some resin modifications, calculations have shown the stepwise pathway to be energetically favored. acs.org Similarly, in the hydrosilylation of vinyl arenes, DFT modeling explained why the reaction proceeds via the cleavage of a strong Si-O bond instead of the weaker Si-H bond, a non-intuitive result that was observed experimentally. nih.govresearchgate.net These computational insights are vital for catalyst design and for understanding reaction selectivity, such as the preferential reaction at a terminal vinyl group over an internal one in a molecule like 4-vinyl-1-cyclohexene. acs.org

| Computational Method | Investigated Aspect | Key Finding | Reference(s) |

| Density Functional Theory (DFT) | Hydrosilylation reaction mechanism | Elucidation of catalyst activation via oxidative addition of Si-H bond. | mdpi.com |

| DFT | Comparison of reaction pathways | Stepwise reaction mechanisms are often energetically favored over concerted pathways. | acs.org |

| DFT | Reaction selectivity | Explained unexpected bond cleavage (Si-O vs. Si-H) and regioselectivity in hydrosilylation. | acs.orgnih.gov |

Kinetic Modeling of Polymerization and Curing Processes

Kinetic modeling aims to mathematically describe the rate at which the polymerization and curing reactions proceed. This is crucial for process control in manufacturing, as the reaction rate determines parameters like gel time, the evolution of viscosity, and the final degree of cure. govinfo.gov Differential Scanning Calorimetry (DSC) is a primary experimental technique used to gather data for these models by measuring the heat flow associated with the exothermic curing reaction. govinfo.govmdpi.comutk.edu

The data from DSC scans, often conducted under isothermal or non-isothermal conditions, are used to develop phenomenological kinetic models. govinfo.govusq.edu.au These models typically describe the rate of cure (dα/dt) as a function of temperature (T) and the extent of conversion (α). Common approaches include n-th order and autocatalytic models. researchgate.netcnrs.fr The autocatalytic model, such as the Šesták–Berggren equation, is frequently used for thermosetting resins because it accounts for the initial acceleration of the reaction rate due to the catalytic effect of the products formed. govinfo.govcnrs.fr

For example, the curing of a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS) was monitored using Fourier-transform infrared (FT-IR) spectroscopy to measure the decrease in the Si-H stretching band, providing the extent of reaction over time. tripod.com This experimental data can be fit to kinetic equations to determine parameters like the reaction rate constants and activation energy, often assuming an Arrhenius temperature dependency. govinfo.gov Isoconversional analysis is another powerful method used to determine the activation energy as a function of the degree of cure, which can reveal changes in the reaction mechanism, such as a shift from kinetic control to diffusion control as the polymer network vitrifies. acs.org These kinetic models are essential inputs for larger process simulations, enabling the prediction of temperature and cure profiles within a part during manufacturing processes like pultrusion. usq.edu.auresearchgate.net

| Kinetic Model Type | Description | Typical Application | Reference(s) |

| n-th Order Model | dα/dt = k(T) * (1-α)^n | Describes simple polymerization reactions. | researchgate.net |

| Autocatalytic Model (e.g., Kamal, Šesták–Berggren) | dα/dt = (k1(T) + k2(T)α^m) * (1-α)^n | Models thermoset cures where products catalyze the reaction. | govinfo.govusq.edu.aucnrs.fr |

| Isoconversional Analysis | Model-free method to calculate activation energy as a function of conversion. | Identifies changes in reaction mechanism (e.g., diffusion control). | acs.org |

Simulation of Structure-Property Relationships in Polymeric Networks

The macroscopic properties of a finished this compound product are a direct consequence of its three-dimensional cross-linked network structure. Molecular Dynamics (MD) simulation is a powerful computational technique used to build atomistic models of these networks and predict their physical, mechanical, and thermal properties. msstate.educam.ac.ukmdpi.com

The simulation process begins with the construction of an amorphous cell containing the constituent molecules: the vinyl-functional Q resin, cross-linking agents (e.g., containing Si-H groups), and any other components. nih.gov A cross-linking algorithm is then applied, which mimics the curing reaction by forming covalent bonds between reactive sites (e.g., vinyl and hydride groups) when they are within a specified cutoff distance of each other. msstate.eduresearchgate.net This process is repeated until a target degree of conversion is achieved, resulting in a realistic, atomistically detailed model of the cured polymer network. msstate.edu

Once the cross-linked structure is generated and equilibrated, various properties can be calculated.

Mechanical Properties: By applying simulated deformations (e.g., tensile or shear strain) to the simulation box and measuring the resulting stress, one can calculate mechanical moduli, such as Young's modulus. msstate.eduresearchgate.net

Thermal Properties: The glass transition temperature (Tg) can be estimated by simulating the cooling of the polymer and observing the change in properties like density or specific volume versus temperature. msstate.eduacs.org

Physical Properties: The simulation directly yields the density of the cured network, and by comparing the volume of the final network to the initial unreacted system, the volumetric shrinkage upon curing can be predicted. msstate.edu

These simulations provide unparalleled insight into how molecular-level features—such as the molecular weight between cross-links, the functionality of the resin, and the presence of dangling chains or loops—directly influence the macroscopic properties of the material. osti.gov For example, MD simulations have shown that increasing the cross-link density in vinyl ester resins leads to a higher Young's modulus and increased volume shrinkage. msstate.edu

| Property | Simulation Method | Key Insight | Reference(s) |

| Young's Modulus | MD simulation of tensile/shear deformation | Modulus increases with higher cross-link density. | msstate.edu |

| Glass Transition Temperature (Tg) | MD simulation of cooling ramp | Tg can be predicted from the change in slope of the density vs. temperature plot. | msstate.eduacs.org |

| Volume Shrinkage | Comparison of initial and final volumes in MD simulation | Shrinkage is directly related to the extent of cross-linking. | msstate.edu |

| Network Structure | 1H Multiple Quantum NMR & MD | Correlates molecular formulation (e.g., cross-linker amount) to segmental dynamics. | osti.gov |

Predictive Models for Material Performance in Specific Applications

Building on the foundation of kinetic and structure-property models, higher-level predictive models are developed to forecast material performance in the context of a specific application or manufacturing process. These models can range from relatively simple empirical equations to sophisticated machine learning (ML) algorithms. rowan.edumdpi.com

For applications like 3D printing, the viscosity of the uncured resin is a critical processing parameter. Predictive models like the Grunberg-Nissan equation can be used to estimate the viscosity of a monomer mixture, guiding the formulation of resins with suitable flow characteristics for printing. rowan.edumdpi.com Similarly, the Fox equation can predict the glass transition temperature (Tg) of the final cured polymer based on the composition of the comonomers, which is essential for developing high-performance materials that maintain their structural integrity at elevated temperatures. rowan.edumdpi.com

In the realm of soft robotics or dielectric elastomers, hyperelastic models are used to describe the nonlinear stress-strain behavior of soft silicone materials. aip.orgnih.gov Models like the Gent model can capture both neo-Hookean and strain-stiffening behaviors, allowing for accurate predictions of how a silicone membrane will deform under pressure, which is critical for actuator design. aip.org

More recently, machine learning (ML) and artificial intelligence (AI) are being integrated into materials design. mdpi.comscm.comcnrs.fr These models can be trained on large datasets from experiments or simulations to identify complex, non-linear relationships between formulation, processing parameters, and final properties. scm.comresearchgate.net For instance, an ML model could be trained to predict the compatibility of silicone oils in an elastomer matrix, a key factor in the performance of fouling-release coatings. scm.com In manufacturing, ML models have been used to diagnose the quality of parts made by Resin Transfer Moulding (RTM) based on sensor data, offering a rapid alternative to computationally expensive finite element method (FEM) simulations. cnrs.fr These advanced predictive tools represent the frontier of materials science, enabling the rapid, computationally-driven design and optimization of Vinyl Q resins for highly specific and demanding applications. mdpi.comresearchgate.net

| Model Type | Application | Predicted Performance Metric | Reference(s) |

| Grunberg-Nissan Equation | 3D Printing Resin Formulation | Viscosity of monomer mixture. | rowan.edumdpi.com |

| Fox Equation | High-Performance Composites | Glass Transition Temperature (Tg) of the cured polymer. | rowan.edumdpi.com |

| Gent Hyperelastic Model | Dielectric Elastomers / Soft Actuators | Stress-strain response and deformation under pressure. | aip.org |

| Machine Learning (e.g., Gradient Boosting, Neural Networks) | Manufacturing Quality Control / Material Design | Part quality diagnosis, material compatibility, mechanical properties. | mdpi.comscm.comcnrs.fr |

Degradation Pathways and Stability Mechanisms of Vinyl Q Resins

Hydrolytic Stability and Environmental Resistance

Vinyl Q resins exhibit a high degree of hydrolytic stability, which is fundamental to their durability in humid environments and applications involving contact with water. Their structure, centered around a stable silicon-oxygen (siloxane) backbone, provides inherent resistance to water and chemical attack. silfluosilicone.commdpi.com The siloxane bonds (Si-O-Si) that form the core of the resin are less susceptible to hydrolysis compared to the ester groups found in many organic polymers. vt.edu

This resistance extends to a range of chemical agents, including acids and alkalis. silfluosilicone.comstrandek.co.uk The dense, cross-linked nature of the cured resin limits the ingress of water and corrosive substances, protecting the polymer network from degradation. silfluosilicone.com Research on specific formulations demonstrates this exceptional resistance. For instance, certain Vinyl Q resin formulations developed for LED packaging show minimal water uptake, recorded at less than 50 parts per million (ppm) after being subjected to a harsh 85°C and 85% relative humidity environment for 1000 hours. vulcanchem.com This low water absorption is critical for preventing delamination and maintaining performance in electronic and marine applications. strandek.co.uk

Table 1: Hydrolytic Stability of a this compound Formulation

| Test Condition | Duration (hours) | Parameter | Result | Source |

|---|---|---|---|---|

| 85°C / 85% Relative Humidity | 1000 | Water Uptake | <50 ppm | vulcanchem.com |

Thermal Degradation Mechanisms and High-Temperature Performance

The thermal stability of Vinyl Q resins is one of their most significant attributes, allowing their use in high-temperature applications where many organic polymers would fail. silfluosilicone.com These resins can typically operate over a wide temperature range, from as low as -60°C to continuous service temperatures of up to 300°C. chemicalbook.comblissam.com

The degradation of Vinyl Q resins at elevated temperatures is a multi-stage process. Studies on modified vinyl silicone resins have identified two primary decomposition stages. plaschina.com.cn

Initial Degradation: The first stage occurs at approximately 250-300°C. plaschina.com.cnmdpi.com This phase is primarily associated with the oxidative degradation of the organic vinyl side groups. plaschina.com.cn

Main-Chain Scission: The second, more significant degradation stage happens at much higher temperatures, around 578°C. plaschina.com.cn This involves the random fracture and rearrangement of the main siloxane (Si-O-Si) skeleton. plaschina.com.cn

Thermogravimetric analysis (TGA) confirms the high thermal stability, with the onset of thermal decomposition for some formulations recorded at 380°C in a nitrogen atmosphere. vulcanchem.com Even more robust formulations, such as certain methyl-siloxane hybrid materials, show decomposition temperatures exceeding 530°C and can achieve a very high char yield, indicating that a significant portion of the material remains stable even at extreme temperatures. plaschina.com.cnsol-gel.net This high char yield is due to the formation of a stable silicon-based residue. mdpi.com The presence of phenyl groups in the resin structure can further enhance resistance to high temperatures. elkem.com

Table 2: High-Temperature Performance of Vinyl Q Resins

| Resin Type | Parameter | Value | Atmosphere | Source |

|---|---|---|---|---|

| This compound | Maximum Service Temperature | 300°C | Air | vulcanchem.com |

| This compound | Thermal Decomposition Onset (TGA) | 380°C | Nitrogen | vulcanchem.com |

| Modified Hydrogen-Containing Vinyl Silicone Resin | First Stage Degradation (Vinyl Groups) | ~253°C | Not Specified | plaschina.com.cn |

| Modified Hydrogen-Containing Vinyl Silicone Resin | Second Stage Degradation (Siloxane Skeleton) | 578°C | Not Specified | plaschina.com.cn |

| Vinyl-Methyl Oligosiloxane Hybrimer | Decomposition Temperature | >530°C | Not Specified | sol-gel.net |

Photodegradation and UV Stability

Vinyl Q resins demonstrate excellent resistance to ultraviolet (UV) radiation, a critical property for applications involving outdoor exposure. silfluosilicone.comblissam.com When properly formulated, they resist the yellowing and degradation that sunlight typically causes in many other polymers. silfluosilicone.comblissam.com The inherent stability of the siloxane backbone contributes significantly to this UV resistance. dakenchem.com

The mechanism of photodegradation in polymers often involves the absorption of UV light, which can lead to the formation of free radicals and subsequent chain scission and oxidation, especially in the presence of oxygen. mdpi.commdpi.com In polymers containing vinyl groups, such as Poly(vinyl chloride) (PVC), this process can lead to the formation of polyene and carbonyl groups, causing discoloration and a loss of mechanical properties. nih.govtandfonline.com

Strategies for Enhanced Durability and Longevity

While Vinyl Q resins possess innate durability, their performance and lifespan can be further enhanced through various modification and formulation strategies. These approaches focus on improving thermal stability, mechanical strength, and environmental resistance.

Structural and Formulation Modifications:

Reinforcing Fillers: The mechanical strength of silicone elastomers is significantly improved by incorporating reinforcing fillers. Hexamethyldisilazane-treated fumed silica (B1680970) is a highly effective reinforcing agent. For applications requiring optical clarity, Vinyl Q resins themselves are used as reinforcing additives in other silicone systems. gelest.com

Cross-link Density: Increasing the cross-link density of the polymer network is a direct way to enhance thermal stability. sol-gel.net This can be achieved during synthesis by promoting a higher degree of condensation in the oligosiloxane resin, which leads to a more robust final structure with a higher decomposition temperature. sol-gel.net

Functional Group Modification: The type and concentration of functional groups can be tailored to improve specific properties. Controlling the vinyl content is one such method to adjust durability. xjysilicone.com The introduction of phenyl groups can improve thermal and UV stability, though it may impact mechanical properties. elkem.comgelest.com

Blending and Composite Formation:

Hybridization with Other Polymers: Blending Vinyl Q resins with other polymers like urethane (B1682113) acrylates or epoxies can create materials with a synergistic combination of properties, such as improved toughness without a significant loss of stiffness or strength. acs.orgmdpi.com

Nanoparticle Reinforcement: The incorporation of inorganic nanoparticles, such as nano-sized SiO₂, or advanced materials like graphene, can significantly enhance durability, mechanical strength, and thermal and chemical resistance. acs.orggraphenanocomposites.com

Curing Process Optimization:

Catalyst and Curing Conditions: The choice of catalyst and optimization of curing conditions are crucial for ensuring the complete and efficient cross-linking of the resin. This directly impacts the final network structure and, consequently, its stability and durability. researchgate.net

Through these advanced strategies, the inherent strengths of Vinyl Q resins can be amplified, leading to materials with exceptional longevity tailored for the most demanding applications.

Innovative Applications and Emerging Research Frontiers of Vinyl Q Resin

High-Performance Materials for Electronics and Photonics

The exceptional properties of Vinyl Q resin make it highly suitable for demanding applications in the electronics and photonics industries, where reliability and performance are paramount.

This compound serves as a critical base material and reinforcing agent in encapsulation formulations for high-power Light Emitting Diodes (LEDs). chemicalbook.comxjysilicone.comhumanchem.com As LEDs advance towards higher power, brightness, and reliability, the demands on encapsulation materials have increased significantly. xjysilicone.comhumanchem.com Silicone-based encapsulants, particularly those incorporating this compound, have emerged as superior alternatives to traditional epoxy resins, which are prone to yellowing, and degradation under high temperatures and short-wave light. xjysilicone.comhumanchem.com

Formulations containing this compound offer a suite of properties essential for LED performance and longevity. These include high light transmittance, which ensures maximum light output, and a refractive index that can be matched to the LED chip substrate to improve light extraction efficiency. vulcanchem.comgoogle.com The material also provides low internal stress, excellent resistance to high and low temperatures, and stability against moisture, UV radiation, and ozone. xjysilicone.comhumanchem.com When used as a reinforcing filler in liquid silicone rubber encapsulants, it enhances mechanical strength, resulting in a colorless and transparent protective layer. chemicalbook.com

Recent research highlights the performance benefits of using this compound in LED packaging. Formulations with 30-40 wt% loading of this compound demonstrate superior performance compared to epoxy controls, as detailed in the table below.

Table 1: Performance Metrics of LED Encapsulants

| Property | Vinyl Q Formulation | Epoxy Control |

|---|---|---|

| L70 @ 150mA (hours) | 58,000 | 32,000 |

| Yellowing Index ΔYI | 1.2 | 8.7 |

| Ionic Purity (Na⁺ eq.) | <5 ppb | 120 ppb |

| Refractive Index (nD²⁵) | 1.405 | - |

| CTE (ppm/°C) | 5.6 | - |

| Water Uptake (1000h, 85°C/85% RH) | <50 ppm | - |

Data sourced from research on LED packaging formulations. vulcanchem.com

The excellent electrical insulating properties of vinyl resins, including this compound, make them suitable for use as dielectric materials and insulators in electronic and electrical equipment. made-in-china.comquanticwenzel.comprofessionalplastics.com These materials are crucial for preventing electrical shorts and ensuring the safe and reliable operation of components. Vinyl resins exhibit good dielectric properties, which are essential for applications such as capacitors and the insulation of wires and other components in RF circuits. quanticwenzel.comprofessionalplastics.com

While specific dielectric data for this compound is not extensively detailed in the provided context, phenolic epoxy vinyl ester resin (PEVER), another advanced resin, demonstrates excellent heat resistance and electrical insulation. researchgate.net Modifications to such resins aim to enhance these properties further. For instance, incorporating hyperbranched polyimide into a PEVER matrix has been shown to decrease the dielectric constant (ε) and dielectric loss (tanδ) by increasing the free volume and reducing the concentration of polar groups within the material. researchgate.net This principle of modifying the polymer structure to improve dielectric performance is applicable to the broader class of vinyl resins used in insulation.

Table 2: General Dielectric Properties of Insulating Resins

| Material Class | Key Dielectric Characteristics | Common Applications |

|---|---|---|

| Vinyl Resins | Good electrical insulating properties, low dielectric adsorption, low leakage. quanticwenzel.comprofessionalplastics.com | Wire insulation, capacitors, coil dope (B7801613) in RF circuits. quanticwenzel.comprofessionalplastics.com |

| Epoxy/Fiberglass | Superior strength, excellent electrical properties, even in humid conditions. quanticwenzel.com | Circuit boards. quanticwenzel.com |

| Polyurethane | Excellent insulating properties, good elevated temperature tolerance. quanticwenzel.com | Thermal insulators in electronic equipment. quanticwenzel.com |

Advanced Manufacturing Technologies

The adaptability of this compound extends to advanced manufacturing processes, particularly additive manufacturing, where its unique curing characteristics are highly advantageous.

This compound is finding application in additive manufacturing, also known as 3D printing, a technology that builds three-dimensional objects layer-by-layer from a digital design. worldscientific.comuni-koeln.deresearchgate.net The most common method for thermosetting resins is vat photopolymerization, where a liquid resin is selectively cured by a light source. worldscientific.com Vinyl-containing monomers are frequently used in these resins due to their rapid curing capabilities. carbon3d.com

Formulations for 3D printing require specific characteristics, including low viscosity for easy processing, good storage stability, and high final part properties. mdpi.com While traditional resins like those based on Bisphenol A glycerolate dimethacrylate (Bis-GMA) offer excellent performance, they are often too viscous and require diluents. mdpi.com The development of novel resin formulations with low viscosity and high mechanical properties is an area of active research. worldscientific.com

Direct Ink Writing (DIW) and vat photopolymerization are two key additive manufacturing techniques where vinyl resins are employed. worldscientific.comrsc.orgtandfonline.com Vat photopolymerization methods, such as stereolithography (SLA) and digital light processing (DLP), offer high resolution and printing speed. rsc.orgmdpi.com In these processes, a photosensitive resin, often containing vinyl monomers, is cured layer by layer. mdpi.com

DIW involves extruding a viscoelastic ink through a nozzle to build a structure. mdpi.com While DIW can handle a range of materials, achieving high shape accuracy can be challenging. tandfonline.com Recent advancements have focused on developing UV-curable systems for DIW. For instance, UV-curable systems combining this compound with mercapto-functional silicones have been developed for DLP 3D printing, achieving fine feature reproduction. vulcanchem.com

Table 3: Research Findings in this compound for 3D Printing

| Parameter | Finding |

|---|---|

| Print Resolution | 50μm feature reproduction achieved. vulcanchem.com |

| Post-Cure Properties | Shore A hardness of 39-52 with >100% elongation. vulcanchem.com |

| Cure Kinetics | Full cross-linking within 8 seconds at 385nm (20mW/cm²). vulcanchem.com |

Data from developments in UV-curable systems for DLP 3D printing. vulcanchem.com

Dual-curing systems are an innovative approach in additive manufacturing that combines two different curing mechanisms, often UV and thermal curing, to enhance the properties of the final printed object. vulcanchem.comresearchgate.netsci-hub.se This strategy overcomes some of the limitations of single-cure systems, which can result in brittle materials. uni-koeln.de

In a typical dual-curing process, an initial UV cure during printing solidifies the resin to define the part's shape. researchgate.net A subsequent thermal post-curing step then initiates a second reaction, leading to a more complete cross-linking and improved mechanical and thermal properties. researchgate.netsci-hub.se The architecture of this compound is particularly suited for dual-curing, as it allows for both platinum-catalyzed hydrosilylation and radical-initiated polymerization through its vinyl groups. vulcanchem.com

Research into dual-curing resins for 3D printing has shown significant improvements in material properties. For example, a UV-polyurethane dual-curing system demonstrated a tensile strength of 64 MPa and a glass transition temperature (Tg) of approximately 121°C, a significant increase compared to single-cured samples. sci-hub.se Similarly, dual-cured vinyl ester nanocomposites have achieved a Young's modulus of 3.7 GPa and a tensile strength of about 80 MPa. researchgate.net

Co-Injection Resin Transfer Molding (CIRTM) for Hybrid Structures

Co-Injection Resin Transfer Molding (CIRTM) is an advanced manufacturing process that enables the fabrication of multi-layered hybrid composite parts within a single operational step. dtic.mil This technique is particularly advantageous for integrating materials with disparate properties, such as combining a structurally robust core with a protective external layer. For example, significant research has been conducted on utilizing CIRTM to create dual-layered structures composed of a vinyl-ester resin layer for structural integrity and a phenolic resin layer to provide fire, smoke, and toxicity resistance. dtic.mildtic.mil In this process, the two distinct resin systems are injected concurrently into a mold that houses a stationary fiber preform, after which they are co-cured to form a single, integrated component. dtic.mil

While vinyl-ester resins are a documented material for use in CIRTM processes for manufacturing hybrid composites, the current body of scientific literature and research does not specifically indicate the use of this compound in this particular application. dtic.mildtic.mil The primary focus of existing CIRTM research has been on the synergistic combination of different resin types, such as vinyl-ester and phenolic resins, to achieve a composite part with a tailored set of properties. dtic.mildtic.mil

Coatings, Films, and Adhesives Research

This compound stands out as a highly versatile organosilicon material, finding extensive use in the realm of coatings, films, and adhesives due to its distinctive molecular structure and properties. chemicalbook.com

High-Temperature and Waterproof Coatings Development